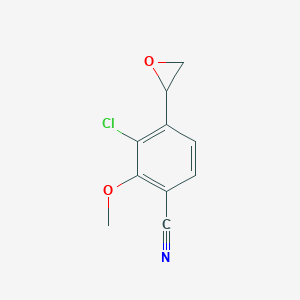
(2-Chloro-4-cyano-3-methoxyphenyl)ethylene oxide
Cat. No. B8686723
M. Wt: 209.63 g/mol
InChI Key: YVQCIQLUAKOUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673920B2
Procedure details


t-Butyl, methyl malonate (7.5 g, 43 mmol) in DMF (50 mL) was cooled in an ice bath before NaH (60% in mineral oil, 1.0 g, 42 mmol) was added portionwise over 5 minutes with hydrogen evolution. The suspension was allowed to warm to RT for 30 minutes at which time everything was in solution. 3-Chloro-2,4-difluorobenzonitrile (5.0 g, 28.8 mmol) was added as a solid and the reaction was heated to 90° C. for 4 hours and then at RT for 12 hours. TLC (15% ethyl acetate/hexanes) indicated still some starting material but mostly product at a slightly lower Rf. The reaction was diluted with ether and quenched into water containing 2N HCl. The mixture was extracted twice with ether and the ether layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was taken up in 1:1 methanol:dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color persisted to re-esterify any acid. The excess diazomethane was quenched with acetic acid and the mixture was reconcentrated. The product mixture was separated by flash chromatography (5-10% ethyl acetate/hexanes, then 10-20%) to afford first some recovered starting material, then a mixture of product and isomeric t-butyl, methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate by NMR (900 mg), followed by clean title product isomer. 1H-NMR (400 MHz, CDCl3) δ ppm 1.46 (s, 9H), 3.79 (s, 3H), 5.15 (s, 1H), 7.448 (d, J=8.3 Hz, 1H), 7.56 (dd, J=6.0, 8.2, 1H).





[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=O)CC([O-])=O.[H-].[Na+].[H][H].[Cl:13][C:14]1[C:15](F)=[C:16]([CH:19]=[CH:20][C:21]=1F)[C:17]#[N:18].CN([CH:27]=[O:28])C>CCOCC>[Cl:13][C:14]1[C:15]([O:28][CH3:27])=[C:16]([C:17]#[N:18])[CH:19]=[CH:20][C:21]=1[CH:1]1[O:7][CH2:8]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)[O-])(=O)OC
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C#N)C=CC1F)F
|
Step Four
[Compound]
|
Name
|
ethyl acetate hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated to 90° C. for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched into water containing 2N HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted twice with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess diazomethane was quenched with acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product mixture was separated by flash chromatography (5-10% ethyl acetate/hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
10-20%) to afford first some recovered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
